4-Hydroxynonanehydrazide
Overview
Description
4-Hydroxynonanehydrazide is a chemical compound with the molecular formula C9H20N2O2. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyl group and a hydrazide functional group, making it a valuable intermediate in organic synthesis and biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxynonanehydrazide can be synthesized through several methods. One common approach involves the reaction of nonanoic acid with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the hydrazide bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxynonanehydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and hydrazide functional groups, which can interact with different reagents under specific conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding amine derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonanoic acid derivatives, while reduction can produce nonanehydrazine derivatives .
Scientific Research Applications
4-Hydroxynonanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: this compound is explored for its potential therapeutic effects, including its role in drug development and disease treatment.
Mechanism of Action
The mechanism of action of 4-Hydroxynonanehydrazide involves its interaction with specific molecular targets and pathways. The hydroxyl and hydrazide groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, signal transduction pathways, and cellular functions, making this compound a valuable tool in scientific research .
Comparison with Similar Compounds
4-Hydroxynonenal: Another related compound, 4-Hydroxynonenal, is an α,β-unsaturated hydroxyalkenal produced by lipid peroxidation.
Uniqueness: this compound stands out due to its unique combination of hydroxyl and hydrazide functional groups, which confer distinct reactivity and versatility in various chemical and biological applications. Its ability to participate in diverse reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
4-hydroxynonanehydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-2-3-4-5-8(12)6-7-9(13)11-10/h8,12H,2-7,10H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFDFFFGPJHPQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC(=O)NN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40310675 | |
Record name | 4-hydroxynonanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22094-44-6 | |
Record name | NSC230266 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxynonanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40310675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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